molecular formula C10H20N2O3 B15418692 5-[Nitroso(pentyl)amino]pentanoic acid CAS No. 115296-89-4

5-[Nitroso(pentyl)amino]pentanoic acid

Cat. No.: B15418692
CAS No.: 115296-89-4
M. Wt: 216.28 g/mol
InChI Key: ARYBPZHPQNHJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[Nitroso(pentyl)amino]pentanoic acid is an organic compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . It is classified as a nitrosamine, a group of compounds characterized by a nitroso functional group bonded to an amine nitrogen. This specific structure features both a pentanoic acid chain, which provides a carboxylic acid handle for further chemical modification, and a pentyl group attached to the nitroso-amino moiety. Researchers value this compound as a specialized biochemical tool for probing reaction mechanisms and metabolic pathways involving nitrosamines. While direct studies on this specific molecule are limited in the public domain, its structural features make it a candidate for use in metabolic profiling studies. For instance, research on synthetic cannabinoids has shown that pentanoic acid metabolites are significant products of oxidative metabolism in compounds featuring pentyl side chains, and such metabolites are critical for understanding the biotransformation and clearance of these substances . The presence of the nitroso group is of particular interest in toxicology and carcinogenicity research, as many nitrosamines are known to be potent agents that require metabolic activation to form alkyl diazonium ions, which can alkylate DNA . This compound is provided strictly for research applications in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, due to the potential reactivity and health hazards associated with nitrosamine compounds.

Properties

CAS No.

115296-89-4

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

5-[nitroso(pentyl)amino]pentanoic acid

InChI

InChI=1S/C10H20N2O3/c1-2-3-5-8-12(11-15)9-6-4-7-10(13)14/h2-9H2,1H3,(H,13,14)

InChI Key

ARYBPZHPQNHJNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCC(=O)O)N=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 5-[nitroso(pentyl)amino]pentanoic acid with structurally related compounds:

Compound Name Key Substituents Molecular Formula CAS No. Key Applications/Findings
This compound Nitroso-pentylamino C₁₀H₂₀N₂O₃ 115296-89-4 Potential NO donor; supplier data available .
5-[N-(1'-Phenylcyclohexyl)amino]pentanoic acid Phenylcyclohexylamino C₁₇H₂₄N₂O₂ Not provided High affinity for PCP receptor; correlates with pharmacological activity in arylcyclohexylamines .
5-[(3-Carboxypropyl)(nitroso)amino]pentanoic acid Nitroso-carboxypropylamino C₉H₁₅N₂O₅ 77382-84-4 Supplier data available; structural isomer with additional carboxyl group .
5-Oxo-5-{3-[(propylamino)carbonyl]anilino}pentanoic acid Propylamide-anilino-oxo C₁₅H₂₀N₂O₄ 1357923-30-8 Used in medicinal chemistry; targets enzyme inhibition (e.g., proteases) .
5-(Benzylamino)-5-oxo-4-[(2-phenylacetyl)amino]pentanoic acid Benzylamide-phenylacetamide-oxo C₂₀H₂₂N₂O₄ 6460-80-6 Supplier data available; complex amide linkages suggest peptide-like interactions .

Functional Group Analysis and Pharmacological Relevance

Nitroso Group vs. Amide/Oxo Groups: The nitroso group in the target compound distinguishes it from analogues like 5-oxo-5-{3-[(propylamino)carbonyl]anilino}pentanoic acid (amide/oxo substituents). Nitroso derivatives are less common in drug design due to stability concerns but are explored for NO-related pathways . Amide-containing analogues (e.g., compounds in ) are more prevalent in medicinal chemistry, targeting enzymes or receptors via hydrogen bonding.

Receptor Binding Specificity: 5-[N-(1'-Phenylcyclohexyl)amino]pentanoic acid () demonstrated significant correlation with PCP receptor binding assays, suggesting its pharmacophore aligns with arylcyclohexylamine activity. In contrast, the nitroso-pentyl derivative lacks direct receptor-binding data but may share structural motifs with NO-donor drugs .

Amide derivatives (e.g., ) are typically synthesized via standard coupling reactions, making them more accessible for industrial-scale production.

Preparation Methods

Synthetic Pathways for 5-[Nitroso(pentyl)amino]pentanoic Acid

Stepwise Alkylation-Nitrosation of 5-Aminopentanoic Acid

Starting Material: 5-Aminopentanoic acid (δ-aminovaleric acid, HMDB0003355), a lysine degradation product, serves as the primary precursor.

Carboxylic Acid Protection

To prevent undesired side reactions during alkylation, the carboxylic acid group is protected as an ethyl ester:

  • Reaction: 5-Aminopentanoic acid is refluxed with ethanol in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst.
  • Product: Ethyl 5-aminopentanoate (yield: ~85–90%).
N-Pentylalkylation

The primary amine is converted to a secondary amine via alkylation with pentyl bromide:

  • Conditions: Ethyl 5-aminopentanoate, pentyl bromide (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv) in anhydrous dimethylformamide (DMF) at 60°C for 12 hours.
  • Product: Ethyl 5-(pentylamino)pentanoate (yield: ~70–75%).
Nitrosation of the Secondary Amine

The secondary amine undergoes nitrosation to introduce the nitroso (-NO) group:

  • Conditions: Ethyl 5-(pentylamino)pentanoate is treated with sodium nitrite (NaNO₂, 1.5 equiv) in hydrochloric acid (HCl, 1M) at 0–5°C for 2 hours.
  • Product: Ethyl 5-[nitroso(pentyl)amino]pentanoate (yield: ~60–65%).
Ester Hydrolysis

The ethyl ester is hydrolyzed to regenerate the carboxylic acid:

  • Conditions: Saponification with aqueous sodium hydroxide (NaOH, 2M) in tetrahydrofuran (THF) at room temperature for 6 hours.
  • Product: this compound (yield: ~90–95%).

Overall Yield: ~35–40% (four steps).

Alternative Route: Direct Nitrosation of 5-(Pentylamino)pentanoic Acid

Forgo ester protection by employing a one-pot alkylation-nitrosation sequence:

  • Alkylation: 5-Aminopentanoic acid reacts with pentyl iodide (1.1 equiv) in methanol under reflux (12 hours).
  • In Situ Nitrosation: Addition of NaNO₂ (1.2 equiv) and HCl (1M) at 0°C, stirred for 3 hours.
  • Product: Crude this compound (yield: ~50–55%).

Advantage: Reduced steps but lower yield due to competing side reactions (e.g., over-alkylation).

Reaction Optimization and Mechanistic Insights

Alkylation Efficiency

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine, improving alkylation rates.
  • Base Role: K₂CO₃ neutralizes HBr generated, shifting equilibrium toward product formation.

Nitrosation Dynamics

  • Temperature Control: Low temperatures (0–5°C) minimize decomposition of the nitroso intermediate.
  • Acid Strength: HCl concentrations >1M risk diazotization; <1M slow nitrosation kinetics.

Byproduct Mitigation

  • Dialkylation: Limited by using a slight excess of pentyl halide (1.2 equiv) and monitoring reaction progress via TLC.
  • Oxidation: Anaerobic conditions prevent nitroso-to-nitro oxidation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 3.15 (t, 2H, -CH₂-NH-), 2.30 (t, 2H, -CH₂-COOH), 1.45–1.25 (m, 10H, pentyl chain), 1.20–1.10 (m, 4H, pentanoic acid backbone).
  • IR (KBr): 1720 cm⁻¹ (C=O, carboxylic acid), 1540 cm⁻¹ (N=O, nitroso).
  • MS (ESI+): m/z 229.1 [M+H]⁺.

Purity Assessment

  • HPLC: C18 column, mobile phase 0.1% TFA in acetonitrile/water (60:40), retention time 8.2 minutes (purity >95%).

Industrial-Scale Considerations

Patent WO2008083967A2 highlights hydrogenation protocols (1–30 bar H₂) for analogous amines, suggesting potential adaptations for reducing nitro intermediates in scaled syntheses. However, direct nitrosation remains preferred for this target compound.

Q & A

Basic: What synthetic strategies are recommended for introducing the nitroso group into pentanoic acid derivatives?

Methodological Answer:
The nitroso group can be introduced via nitrosation reactions using sodium nitrite (NaNO₂) under acidic conditions. Key considerations include:

  • pH Control : Maintain pH 2–4 (HCl or H₂SO₄) to stabilize the nitroso intermediate and minimize decomposition .
  • Temperature : Conduct reactions at 0–5°C to reduce side reactions (e.g., diazonium salt formation) .
  • Precursor Selection : Use a pentylamine-substituted pentanoic acid precursor to ensure regioselectivity. Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Basic: How can the purity and structural integrity of 5-[Nitroso(pentyl)amino]pentanoic acid be validated?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) to assess purity. Retention time comparison with standards is critical .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the nitroso group presence via characteristic deshielded peaks (δ 9–10 ppm for adjacent protons) .
    • FT-IR : Look for N=O stretching vibrations at 1450–1550 cm⁻¹ .
  • Elemental Analysis : Verify C, H, N, and O percentages against theoretical values.

Basic: What storage conditions are optimal to prevent degradation of nitroso-containing compounds?

Methodological Answer:

  • Temperature : Store at 0–6°C in amber vials to mitigate thermal and photolytic degradation .
  • Solvent : Dissolve in anhydrous DMSO or ethanol to avoid hydrolysis.
  • Inert Atmosphere : Use argon or nitrogen headspace to reduce oxidative side reactions.

Advanced: How can LC-MS/MS resolve isomerization or tautomerism in nitroso derivatives during analysis?

Methodological Answer:

  • Chromatographic Separation : Employ a chiral column (e.g., Chiralpak IG-3) with isopropanol/hexane to distinguish E/Z isomers .
  • Tandem MS : Use collision-induced dissociation (CID) to compare fragmentation patterns of isomers. For example, the nitroso group stabilizes specific fragment ions (e.g., m/z 120–130 for pentylamine derivatives) .
  • Quantum Calculations : Validate isomer stability via DFT (B3LYP/6-31G* level) to correlate experimental and theoretical data .

Advanced: What mechanistic insights explain the reactivity of this compound in biological systems?

Methodological Answer:

  • Enzyme Inhibition Studies : Test interactions with cytochrome P450 enzymes using UV-Vis spectroscopy (Soret band at 450 nm for Fe²⁺-NO complexes) .
  • Metabolic Profiling : Incubate with liver microsomes (37°C, NADPH cofactor) and analyze metabolites via HRMS. Nitroso groups often form adducts with glutathione (e.g., m/z 307.0834 for GS-NO conjugates) .
  • Computational Docking : Use AutoDock Vina to model binding affinities with target proteins (e.g., nitric oxide synthases) .

Advanced: How should researchers address contradictory data in nitroso compound reactivity studies?

Methodological Answer:

  • Impurity Analysis : Quantify trace amines via GC-MS (DB-5 column) to rule out precursor contamination .
  • Kinetic Studies : Conduct time-resolved UV-Vis spectroscopy to monitor nitroso group stability under varying pH/temperature conditions .
  • Reproducibility Checks : Standardize reaction protocols (e.g., degassing solvents, inert atmosphere) and cross-validate results across labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.